

Iboxamycin chemical structure and properties

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Compound of Interest

Compound Name: **Iboxamycin**
Cat. No.: **B13906954**

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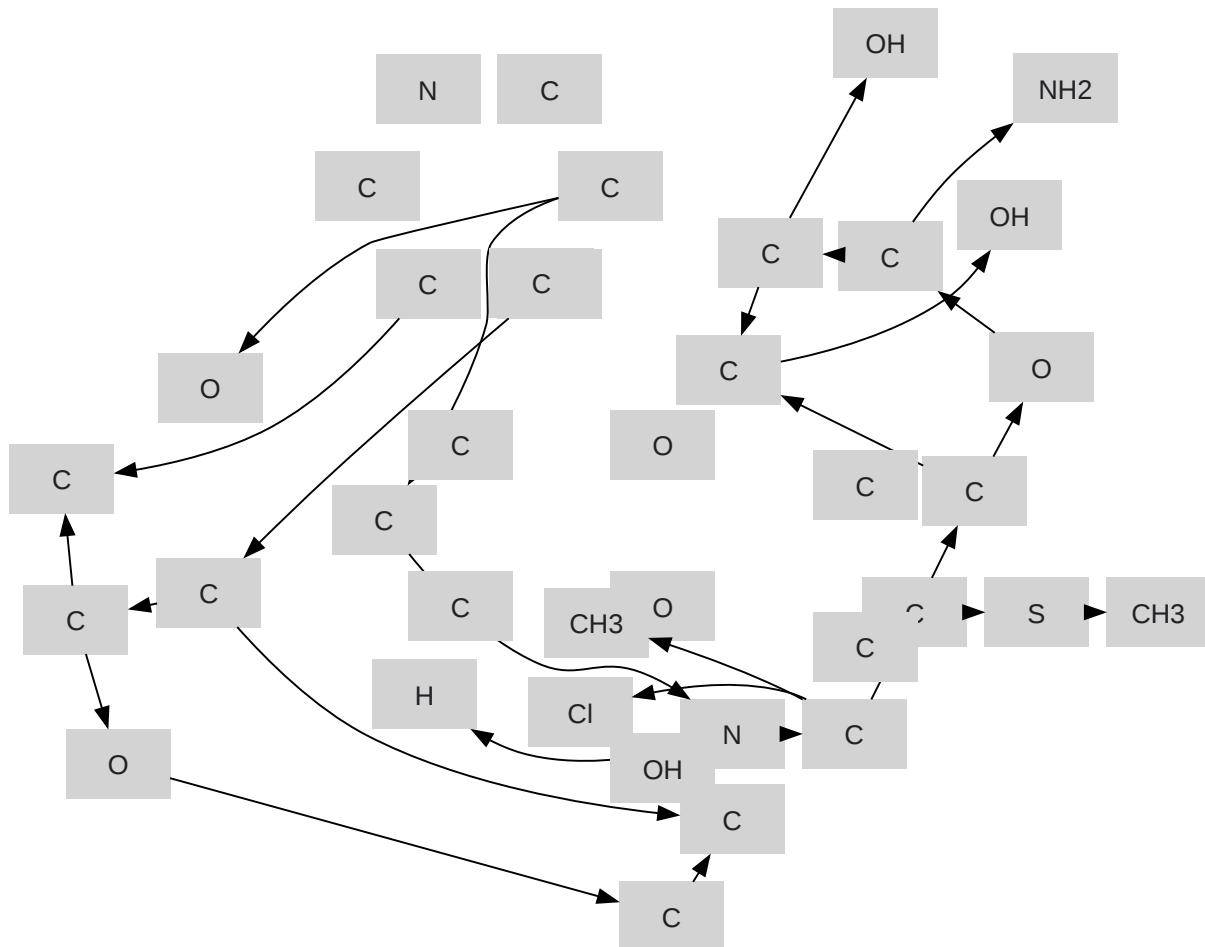
An In-depth Technical Guide to Iboxamycin

Introduction

Iboxamycin is a novel, fully synthetic lincosamide antibiotic engineered to combat multidrug-resistant (MDR) bacteria. As a next-generation antibiotic candidate, it demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative pathogens.^[1] Developed through structure-based design, **iboxamycin** features a unique, fused bicyclic oxepanoprolinamide aminoacyl scaffold, which enhances its potency and enables it to overcome common resistance mechanisms that render older lincosamides ineffective.^{[1][2][3]} It acts as a bacteriostatic agent by inhibiting bacterial protein synthesis.^{[1][2]} Pre-clinical studies have shown it to be a promising candidate, effective against a wide range of pathogenic bacteria, including notorious ESKAPE pathogens and strains expressing Erm and Cfr ribosomal RNA methyltransferases.^{[1][4]}

Chemical Structure and Properties

Iboxamycin is distinguished by its synthetic bicyclic amino acid residue, a significant modification from the 4'-n-propyl hygric acid residue found in lincomycin and clindamycin.^[5] This structural innovation is key to its enhanced antibacterial properties. The definitive structure, including all stereochemistry, was confirmed by single-crystal X-ray analysis.^[5]



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Caption: 2D representation of **Iboxamycin**'s chemical structure.

Physicochemical Properties

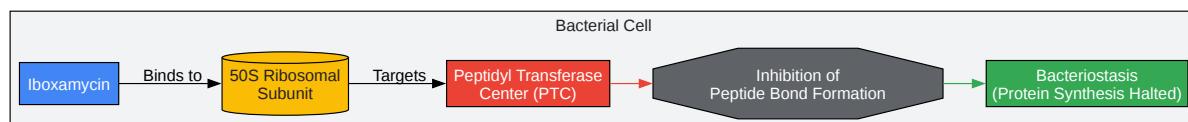
The key physicochemical properties of **iboxamycin** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₂₂ H ₃₉ ClN ₂ O ₆ S	[6]
CAS Registry Number	2640000-92-4	[6]
Appearance	White powder / Fine white needles	[5]
Melting Point	205–206 °C	[5]

Mechanism of Action

Iboxamycin, like other lincosamide antibiotics, functions by inhibiting bacterial protein synthesis.[3] Its primary target is the 50S subunit of the bacterial ribosome.[6] By binding to the 23S ribosomal RNA component near the peptidyl transferase center (PTC), it obstructs the formation of peptide bonds, a critical step in protein elongation. This interference leads to the cessation of protein production, resulting in a bacteriostatic effect.[2][3]

A key advantage of **iboxamycin** is its ability to overcome resistance mechanisms that affect other ribosome-targeting antibiotics. It shows efficacy against strains expressing Erm and Cfr, which are ribosomal RNA methyltransferase enzymes.[4] These enzymes modify the ribosome, reducing the binding affinity of many antibiotics. **Iboxamycin**'s unique structure allows it to bind effectively even to these modified ribosomes, restoring antibacterial activity.[2]



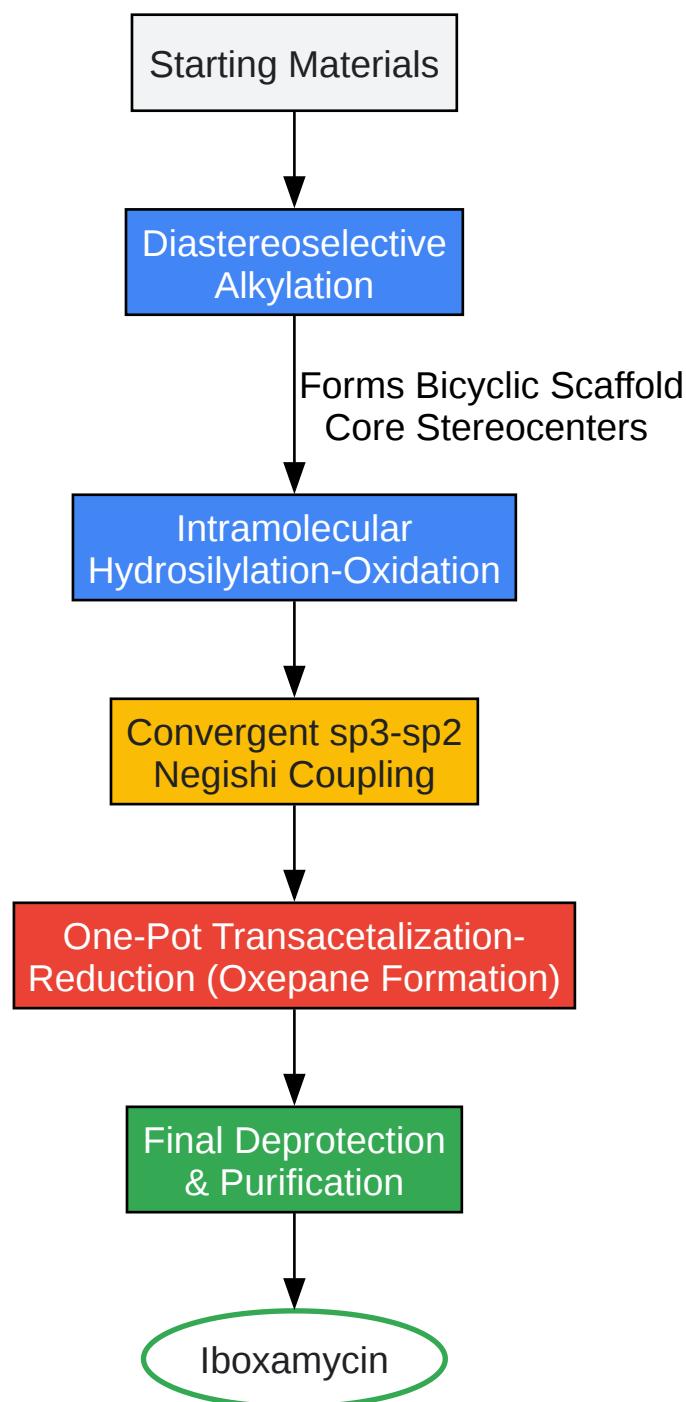
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Caption: Mechanism of action pathway for **Iboxamycin**.

Chemical Synthesis

The development of a practical, gram-scale synthesis for **iboxamycin** was a crucial step in enabling its advanced preclinical evaluation, including in vivo studies in animal infection models.[5][7] The synthesis is noted for its efficiency and the implementation of several key chemical transformations.[5][8]

A high-level overview of the synthetic workflow involves a convergent approach. Notable features include a highly diastereoselective alkylation of a pseudoephedrine amide, the creation of the bicyclic scaffold's ring-fusion stereocenters via an intramolecular hydrosilylation–oxidation sequence, a convergent sp₃–sp₂ Negishi coupling, and the formation of the oxepane ring using a one-pot transacetalization–reduction reaction.[5][9] The final step to yield **iboxamycin** involves the deprotection of an N-benzyloxycarbonyl group, followed by purification.[5]

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Caption: High-level workflow for the chemical synthesis of **Iboxamycin**.

Biological Activity

Iboxamycin exhibits potent activity against a wide array of bacteria, including multidrug-resistant strains. Its efficacy is often superior to that of clindamycin, particularly against resistant phenotypes. It also demonstrates a pronounced post-antibiotic effect (PAE), where bacterial growth remains suppressed even after the antibiotic has been removed, a valuable pharmacokinetic property.[\[2\]](#)

Table of Minimum Inhibitory Concentrations (MIC)

Bacterial Strain / Phenotype	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	Reference(s)
Ocular Methicillin-Resistant S. aureus (MRSA)	0.06	2	[6] [10]
Ocular MRSA with erm genes	-	2	[6] [10]
S. aureus with cfr gene	-	2-8 (μg/mL)	[3]

Experimental Protocols

1. Gram-Scale Synthesis: Final Deprotection and Purification

This protocol outlines the final step in the synthesis of **iboxamycin** from its N-benzyloxycarbonyl-protected precursor.[\[5\]](#)

- Deprotection: The N-benzyloxycarbonyl protected intermediate is dissolved in tetrahydrofuran (THF). A full equivalent of 10% palladium on carbon is added to the solution. The reaction mixture is stirred under an atmosphere of dihydrogen (1 atm) at 23 °C for approximately 5 hours.
- Workup and Purification: Following the reaction, the catalyst is removed by filtration. The filtrate is concentrated to yield the crude product.
- Chromatography: The crude material is purified by flash-column chromatography using an eluent containing 1% ammonium hydroxide to afford the pure, free-base form of **iboxamycin**

as a white powder.

- Recrystallization: For in vivo evaluation, the material is further purified by recrystallization from absolute ethanol to yield fine white needles.[5]

2. Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of **iboxamycin** against bacterial isolates.[6][10]

- Preparation: A two-fold serial dilution of **iboxamycin** is prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- Incubation: The plates are incubated at 37°C for 18-24 hours under ambient air.
- Reading: The MIC is determined as the lowest concentration of **iboxamycin** that completely inhibits visible growth of the organism.

3. Bacteriostatic Activity Assessment: Time-Kill Assay

This protocol was used to assess whether **iboxamycin** is bactericidal or bacteriostatic against *Listeria monocytogenes*.[2]

- Culture Preparation: Bacterial strains are grown to the exponential phase in Mueller-Hinton broth.
- Antibiotic Treatment: The cultures are treated with **iboxamycin** at a concentration equal to four times its MIC (4 x MIC). A control culture with no antibiotic is run in parallel.
- Sampling: Aliquots are removed from the cultures at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Plating and Counting: The harvested cells are washed to remove the antibiotic and then serially diluted before being plated on antibiotic-free BHI agar plates.

- Analysis: The plates are incubated for 24-48 hours, after which colonies are counted to determine the CFU/mL at each time point. A bacteriostatic agent will prevent an increase in CFU/mL but will not cause a significant reduction compared to the initial inoculum.[2]

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